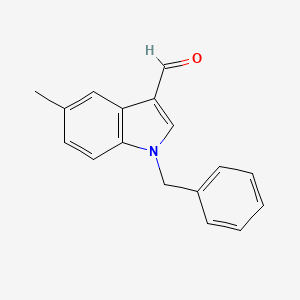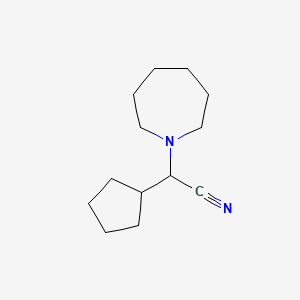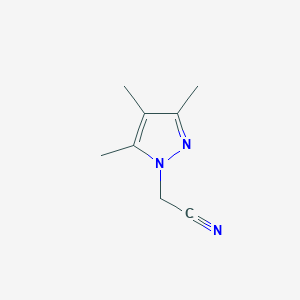
1-bencil-5-metil-1H-indol-3-carbaldehído
Descripción general
Descripción
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. This compound is characterized by the presence of a benzyl group at the nitrogen atom, a methyl group at the 5-position, and an aldehyde group at the 3-position of the indole ring. The molecular formula of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde is C17H15NO, and it has a molecular weight of 249.31 g/mol .
Aplicaciones Científicas De Investigación
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
Target of Action
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with multiple receptors, making them valuable for developing new biologically active compounds . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological activities . The interaction of this compound with its targets can result in changes at the molecular and cellular levels, contributing to its biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given its use in the preparation of various inhibitors , it may have potential therapeutic applications
Direcciones Futuras
The recent advances in 1H-indole-3-carbaldehyde chemistry, including the synthesis of its derivatives like 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, highlight the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds . The inherent functional groups in these compounds can undergo various reactions, offering access to complex molecules and diverse functional groups . This opens up numerous possibilities for future research and applications in medicinal and pharmaceutical chemistry.
Análisis Bioquímico
Biochemical Properties
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II and Bcl-2 family proteins . These interactions suggest that 1-benzyl-5-methyl-1H-indole-3-carbaldehyde can modulate enzyme activity and protein function, making it a valuable compound in biochemical research.
Cellular Effects
The effects of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate immune responses and exhibit anti-inflammatory effects, further highlighting their potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 1-benzyl-5-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in multicomponent reactions to generate biologically active structures . These interactions can result in changes in gene expression and protein function, contributing to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term biochemical research
Dosage Effects in Animal Models
The effects of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For instance, indole derivatives can undergo oxidation and reduction reactions, leading to the formation of compounds with enhanced biological activity . These metabolic pathways are crucial for understanding the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another method involves the condensation of indole-3-carbaldehyde with benzyl bromide in the presence of a base, followed by methylation at the 5-position using methyl iodide .
Industrial Production Methods: Industrial production of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-Benzyl-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-5-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-yl acetic acid: This compound has a methoxy group at the 5-position and an acetic acid group at the 3-position, making it structurally similar but functionally different.
1H-Indole-3-carbaldehyde: Lacks the benzyl and methyl groups, making it a simpler precursor for various indole derivatives.
The uniqueness of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
IUPAC Name |
1-benzyl-5-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-7-8-17-16(9-13)15(12-19)11-18(17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBXYXXTBILIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218282 | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-45-4 | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine](/img/structure/B1293012.png)
![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)





